![molecular formula C13H10BrN3S B14903075 3-((4-Bromobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14903075.png)
3-((4-Bromobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((4-Bromobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with a 4-bromobenzylthio substituent at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Bromobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyridine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration in acetic acid under microwave irradiation.
Introduction of the 4-Bromobenzylthio Group: The 4-bromobenzylthio group is introduced via a nucleophilic substitution reaction, where the triazole intermediate reacts with 4-bromobenzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-((4-Bromobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the 4-bromobenzylthio group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol or amine.
Substitution: Formation of various substituted triazolopyridines depending on the nucleophile used.
Scientific Research Applications
3-((4-Bromobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-((4-Bromobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets:
Kinase Inhibition: The compound inhibits kinases such as c-Met and VEGFR-2, which are involved in cancer cell signaling pathways.
Bacterial Inhibition: It disrupts bacterial cell wall synthesis, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds also contain a triazole ring fused to another heterocycle and have shown similar biological activities.
1,2,4-Triazolo[4,3-a]pyrazines: These compounds have been studied for their kinase inhibitory activities and anticancer properties.
Uniqueness
3-((4-Bromobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit multiple kinases and its potential antibacterial activity make it a versatile compound for various scientific applications.
Properties
Molecular Formula |
C13H10BrN3S |
|---|---|
Molecular Weight |
320.21 g/mol |
IUPAC Name |
3-[(4-bromophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C13H10BrN3S/c14-11-6-4-10(5-7-11)9-18-13-16-15-12-3-1-2-8-17(12)13/h1-8H,9H2 |
InChI Key |
SQOVZGRTONBMIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)SCC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


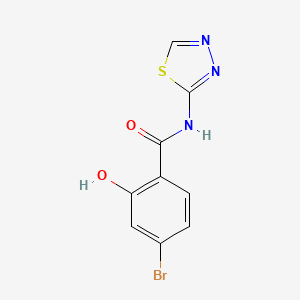
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B14902999.png)
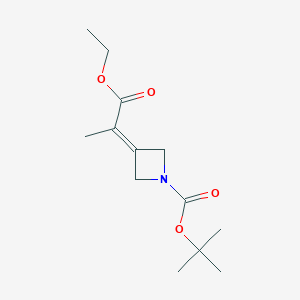
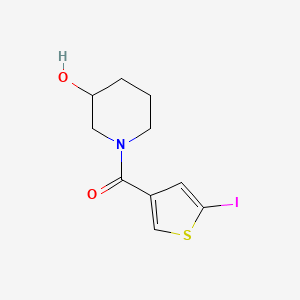
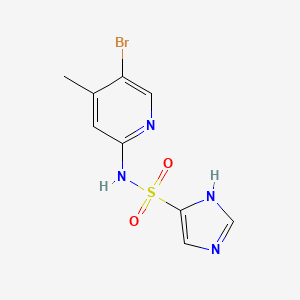
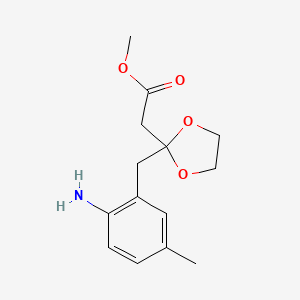
![5-Ethyl-N-isopropyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide](/img/structure/B14903020.png)
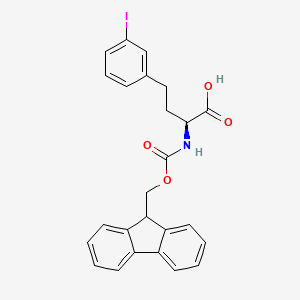
![2-Azaspiro[3.3]heptane-6-carbonitrile](/img/structure/B14903027.png)
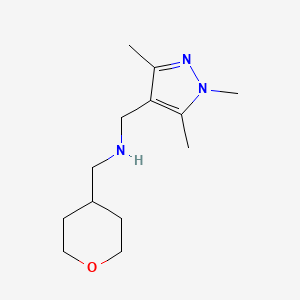
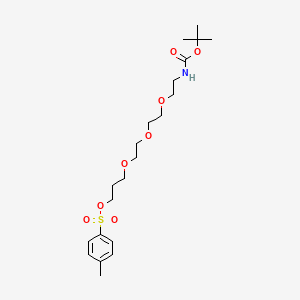
![3-Nitro-2-[(3-nitrophenyl)carbamoyl]benzoic acid](/img/structure/B14903052.png)


